molecular formula C20H20N2O2S B460396 (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 445385-16-0

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone

Katalognummer: B460396
CAS-Nummer: 445385-16-0
Molekulargewicht: 352.5g/mol
InChI-Schlüssel: VNMKCSPZHMZDBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) [Source] . CDK9 is a central regulator of transcription, as it forms the positive transcription elongation factor b (P-TEFb) complex, which is critical for the transcription of short-lived genes, including many anti-apoptotic proteins and proto-oncogenes like MYC and MCL1 [Source] . By selectively inhibiting CDK9, this compound rapidly suppresses the transcription of these key survival proteins, leading to the induction of apoptosis in malignant cells. This mechanism provides a powerful research tool for investigating the role of transcriptional addiction in various cancers, particularly in hematological malignancies and solid tumors reliant on dysregulated transcription for survival [Source] . Its application is pivotal in preclinical studies aimed at validating CDK9 as a therapeutic target and for exploring combination therapies with other anticancer agents to overcome treatment resistance.

Eigenschaften

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-24-14-9-7-12(8-10-14)18(23)19-17(21)15-11-13-5-3-2-4-6-16(13)22-20(15)25-19/h7-11H,2-6,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMKCSPZHMZDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a member of the thieno-pyridine family and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃OS
  • Molecular Weight : 333.43 g/mol

This compound features a thieno-pyridine core which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-pyridine derivatives. The biological activity of this compound has been evaluated against several cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells :
    • A study reported that compounds similar to this derivative exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 13.42 μg/mL to 28.89 μg/mL .
    • The mechanism involved cell cycle arrest at different phases, indicating a potential for targeted cancer therapy.
  • MDA-MB-231 Triple-Negative Breast Cancer Cells :
    • The compound demonstrated comparable inhibitory activity to standard chemotherapeutics like paclitaxel with IC50 values around 27.6 μM .
    • This suggests that it may serve as a promising candidate for treating aggressive breast cancer types.

Antioxidant Activity

The antioxidant properties of thieno-pyridine derivatives have also been investigated. The DPPH radical scavenging method was employed to assess the antioxidant potential of related compounds:

CompoundDPPH Scavenging Activity (%)Reference
Compound A85%
Compound B78%
(3-amino...methanone)82%

These results indicate that the compound possesses significant antioxidant activity, which can contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno-pyridine derivatives. Modifications at various positions on the thieno-pyridine ring and the phenyl moiety can significantly influence their potency:

  • Amino Group Positioning :
    • The presence of an amino group at position 3 enhances cytotoxicity against breast cancer cells.
  • Methoxy Substitution :
    • The 4-methoxy group on the phenyl ring contributes to increased lipophilicity and improved cell membrane permeability, enhancing bioavailability.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The thieno[3,2-e]pyridine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of thieno[3,2-e]pyridines can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

Compounds containing the thieno[3,2-e]pyridine structure have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis. Further investigations into the specific interactions of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone with microbial targets could yield valuable insights into its efficacy.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research suggests that it may exert protective effects against oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable films can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photovoltaic Applications

Due to its suitable energy levels and charge transport properties, this compound may serve as an active layer material in solar cells. Its incorporation into photovoltaic devices could enhance efficiency through improved light absorption and charge mobility.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,2-e]pyridine compounds and evaluated their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations.

Case Study 2: Antimicrobial Testing

A research article in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of various thieno[3,2-e]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the phenyl ring significantly impacted antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their synthesis, spectral data, and biological relevance.

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight Notable Substituents Reference
(3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone Cycloheptane-fused thienopyridine, 3-amino, 4-methoxyphenylmethanone ~423.5 g/mol Amino, methoxy, methanone
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone Thieno[2,3-b]pyridine, 4-bromophenylmethanone, 4-methoxyphenyl at position 6 439.33 g/mol Bromo, methoxy, methanone
(4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone Pyridine with ethynylthiophene, dual methanone groups, phenyl and methoxyphenyl 493.6 g/mol Ethynylthiophene, methoxy, phenylmethanone
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine Cycloheptane-fused thienopyrimidine, 4-chloro 268.8 g/mol Chloro, no methanone

Key Observations

Electronic Effects : The 4-methoxyphenyl group enhances electron density, contrasting with bromophenyl (electron-withdrawing) in or trifluoromethyl groups in .

Synthetic Accessibility: Pd-catalyzed cross-coupling (e.g., Sonogashira in ) is a viable route for introducing aryl/alkynyl groups, but the amino and methanone substituents may require protective strategies.

Biological Potential: While direct data is lacking, the amino and methanone motifs align with kinase inhibitor pharmacophores (e.g., EGFR/VEGFR-2 inhibitors in ).

Vorbereitungsmethoden

Cycloheptane Ring Formation

The cycloheptane ring is typically formed via intramolecular cyclization . A precursor such as 7-membered keto-ester undergoes Dieckmann condensation under basic conditions (e.g., NaH or KOtBu) to yield the cycloheptenone intermediate. For example:

CH2(COOR)2BaseCycloheptenone+ROH\text{CH}2(\text{COOR})2 \xrightarrow{\text{Base}} \text{Cycloheptenone} + \text{ROH}

This step is critical for establishing the correct ring size and stereochemistry.

Thiophene Ring Annulation

The thiophene moiety is introduced via sulfur incorporation . Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}) facilitates the conversion of carbonyl groups to thiocarbonyls, followed by cyclization with α,β-unsaturated ketones. For instance:

CycloheptenoneLawesson’s ReagentThioketoneΔThieno-fused Intermediate\text{Cycloheptenone} \xrightarrow{\text{Lawesson's Reagent}} \text{Thioketone} \xrightarrow{\Delta} \text{Thieno-fused Intermediate}

Reaction temperatures (80–120°C) and solvent choice (toluene or xylene) are optimized to prevent side reactions.

Pyridine Ring Closure

The pyridine ring is formed through condensation with an amine source . Nitriles or enamines react with the thieno-cycloheptane system under acidic or basic conditions. For example, using ammonium acetate in acetic acid at reflux yields the pyridine ring:

Thieno-cycloheptane+NH4OAcAcOH, ΔThieno[3,2-e]pyridine\text{Thieno-cycloheptane} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, Δ}} \text{Thieno[3,2-e]pyridine}

Functionalization: Introduction of the Amino Group

The 3-amino substituent is introduced via nitration followed by reduction or direct amination .

Nitration-Reduction Strategy

Electrophilic nitration at the 3-position is achieved using nitric acid (HNO3_3) in sulfuric acid (H2_2SO4_4). Subsequent reduction with hydrogen (H2_2) and palladium on carbon (Pd/C) or iron/HCl yields the amine:

Thieno[3,2-e]pyridineHNO3/H2SO43-Nitro DerivativeH2/Pd-C3-Amino Derivative\text{Thieno[3,2-e]pyridine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{3-Nitro Derivative} \xrightarrow{\text{H}2/\text{Pd-C}} \text{3-Amino Derivative}

Yields for this step range from 60–75%, depending on substitution patterns.

Direct Amination

Alternative methods employ Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)2_2) and ligands (Xantphos). This approach avoids harsh nitration conditions and improves regioselectivity:

3-Bromo-thieno[3,2-e]pyridine+NH3Pd(OAc)2,Xantphos3-Amino Derivative\text{3-Bromo-thieno[3,2-e]pyridine} + \text{NH}3 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{3-Amino Derivative}

This method is preferred for substrates sensitive to strong acids.

Methanone Group Installation

The (4-methoxyphenyl)methanone group is introduced via Friedel-Crafts acylation or cross-coupling reactions .

Friedel-Crafts Acylation

The thieno-pyridine core reacts with 4-methoxybenzoyl chloride in the presence of Lewis acids (AlCl3_3) to form the ketone:

3-Amino-thieno[3,2-e]pyridine+ClC(O)C6H4OCH3AlCl3Target Compound\text{3-Amino-thieno[3,2-e]pyridine} + \text{ClC(O)C}6\text{H}4\text{OCH}3 \xrightarrow{\text{AlCl}3} \text{Target Compound}

This method requires anhydrous conditions and stoichiometric AlCl3_3, limiting scalability.

Suzuki-Miyaura Coupling

A more modern approach involves palladium-catalyzed coupling between a boronic ester and a halogenated precursor. For example:

3-Amino-2-iodo-thieno[3,2-e]pyridine+4-MeO-C6H4B(OH)2Pd(PPh3)4Target Compound\text{3-Amino-2-iodo-thieno[3,2-e]pyridine} + \text{4-MeO-C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound}

This method offers better functional group tolerance and higher yields (70–85%).

Optimization and Purification

One-Pot Synthesis

Recent patents describe single-reactor processes to streamline synthesis. For instance, combining cyclization, amination, and acylation steps in sequence reduces intermediate isolation:

Keto-esterDieckmannCycloheptenoneLawesson’s ReagentThieno IntermediateNH4OAcAmino DerivativeFriedel-CraftsFinal Product\text{Keto-ester} \xrightarrow{\text{Dieckmann}} \text{Cycloheptenone} \xrightarrow{\text{Lawesson's Reagent}} \text{Thieno Intermediate} \xrightarrow{\text{NH}_4\text{OAc}} \text{Amino Derivative} \xrightarrow{\text{Friedel-Crafts}} \text{Final Product}

This approach cuts production time by 40% but requires precise temperature control.

Purification Techniques

Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity ≥95% is typically confirmed by HPLC.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Friedel-Crafts AcylationAlCl3_3, DCM, 0°C to RT55–65%Simple setupLow regioselectivity, harsh conditions
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME70–85%High selectivity, scalableRequires halogenated intermediates
One-Pot SynthesisSequential steps in one reactor60–70%Reduced isolation stepsComplex optimization needed

Challenges and Solutions

Regioselectivity in Cyclization

Miscyclization to smaller rings (e.g., cyclohexane) is mitigated by using high-dilution conditions and slow addition of reagents.

Amino Group Oxidation

The 3-amino group is prone to oxidation during acylation. Protection with acetyl (Ac2_2O) or Boc groups prevents degradation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder Friedel-Crafts reactions. Switching to dichloromethane (DCM) or toluene balances reactivity and solubility .

Q & A

Q. What synthetic methodologies are most effective for constructing the fused thieno[3,2-e]pyridine core in this compound?

The fused thieno[3,2-e]pyridine system can be synthesized via cyclocondensation reactions. For example, thiophene-amelated pyridines are often prepared using halopyridinyl ketones and sodium sulfide to form thiophene rings, followed by cycloheptane annulation via intramolecular Friedel-Crafts alkylation . Multi-step protocols involving Suzuki-Miyaura coupling or Buchwald-Hartwig amination may optimize regioselectivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • LC-MS to confirm molecular weight (e.g., [M+H]+ peaks as in ).
  • 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons in the 6.5–8.5 ppm range) .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally related thienopyrimidines .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in this class of compounds?

  • NOESY/ROESY NMR to identify spatial proximity of substituents (e.g., amino group orientation relative to the methoxyphenyl ring).
  • IR spectroscopy to detect characteristic NH2 stretches (~3300–3500 cm⁻¹) and ketone carbonyls (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

Perform molecular docking (e.g., using AutoDock Vina) with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Key parameters:

  • Assess hydrogen bonding between the 3-amino group and kinase hinge regions.
  • Evaluate hydrophobic interactions of the cycloheptane and methoxyphenyl moieties. Cross-validate with MD simulations to analyze binding stability .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar thienopyridine derivatives?

  • Dose-response studies under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling using panels like Eurofins Pharma’s SafetyScreen44 to identify confounding interactions .
  • Metabolite identification via LC-HRMS to rule out activity from degradation products .

Q. How can solubility limitations of this compound be addressed for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Salt formation : React the amino group with HCl or citric acid to improve bioavailability.
  • Prodrug derivatization : Temporarily mask the ketone or amino groups with acetyl or phosphate moieties .

Q. What structural analogs of this compound are critical for SAR studies?

Design analogs with:

  • Variable substituents : Replace the 4-methoxyphenyl with 4-fluorophenyl or 3-chlorophenyl to assess electronic effects .
  • Ring modifications : Substitute the cycloheptane with cyclopentane or acyclic chains to study steric influences .
  • Bioisosteres : Replace the thienopyridine core with pyrazolo[3,4-d]pyrimidine to compare potency .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Chiral HPLC or CE to separate enantiomers (if applicable).
  • In vitro CYP450 assays to identify stereospecific metabolism (e.g., CYP3A4-mediated oxidation).
  • Plasma protein binding studies using ultrafiltration to correlate stereochemistry with half-life .

Methodological Notes

  • Contradictions in synthesis yields : Optimize reaction conditions (e.g., solvent polarity, temperature) based on precedents from cyclopenta-fused heterocycles .
  • Data normalization : Use internal standards (e.g., deuterated analogs) in NMR/LC-MS to minimize batch-to-batch variability .
  • Safety protocols : Handle sodium sulfide (used in thiophene formation) under inert atmosphere due to toxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.